7-Octenyltrimethoxysilane CAS number 52217-57-9
7-Octenyltrimethoxysilane CAS number 52217-57-9
An In-Depth Technical Guide to 7-Octenyltrimethoxysilane (CAS 52217-57-9) for Advanced Scientific Applications
Introduction: The Molecular Bridge
7-Octenyltrimethoxysilane, identified by CAS number 52217-57-9, is a bifunctional organosilane compound that serves as a crucial molecular bridge in materials science, surface chemistry, and biotechnology. Its unique structure, featuring a terminal alkenyl (octenyl) group and a hydrolyzable trimethoxysilyl group, allows it to form durable covalent bonds between dissimilar materials—specifically, inorganic substrates and organic polymers.[1] This dual reactivity makes it an indispensable tool for researchers and developers seeking to engineer novel composite materials, functionalize surfaces, and immobilize biological molecules. This guide provides a comprehensive overview of its chemical principles, methodologies, and key applications for a technical audience.
Physicochemical and Structural Properties
The efficacy of 7-Octenyltrimethoxysilane stems from its distinct molecular architecture. The trimethoxysilyl end is the inorganic-reactive anchor, while the octenyl chain provides a hydrophobic, organic-reactive tail.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 52217-57-9[2][3][4] |
| Molecular Formula | C₁₁H₂₄O₃Si[2][3][4] |
| Molecular Weight | 232.39 g/mol [4][5] |
| Appearance | Clear, transparent liquid[2][6] |
| Density | ~0.928 g/mL at 25 °C (lit.)[3] |
| Boiling Point | 48-49 °C at 0.1 mmHg (lit.)[2][3] |
| Refractive Index | n20/D ~1.427 (lit.)[3] |
| Flash Point | 94 °C (201.2 °F) - closed cup[2] |
| Synonyms | (7-Octen-1-yl)trimethoxysilane, Trimethoxy(oct-7-enyl)silane[1][2][4] |
Core Chemistry: Mechanism of Surface Coupling
The primary function of 7-Octenyltrimethoxysilane as a coupling agent is governed by a two-stage reaction mechanism involving its silane group: hydrolysis followed by condensation.[7][8]
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Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-OH). This reaction can be catalyzed by either acid or base and is the rate-limiting step for surface modification. The presence of moisture is therefore essential for the activation of the silane.[7][8][9]
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Condensation: The newly formed silanol groups can then react in two ways:
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Interfacial Bonding: They can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate). This step anchors the molecule to the inorganic surface.
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Self-Condensation: Adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface. This oligomeric layer enhances the durability and stability of the surface treatment.[7][10]
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The terminal octenyl group remains unaffected by this process and extends away from the surface, ready to participate in subsequent organic reactions or to modify the surface energy.
Key Applications and Methodologies
The dual functionality of 7-Octenyltrimethoxysilane makes it highly versatile. It is widely used as an adhesion promoter in coatings and composites and as a surface modification agent in biotechnology research.[1][11]
Surface Modification for Biomedical Research
A prominent application is the silanization of glass surfaces for immobilizing and stretching DNA fibers, a critical step in techniques like fluorescent in situ hybridization (FISH) and DNA combing.[6][11] The long, hydrophobic octenyl chain creates a low-energy surface that allows for the uniform stretching of DNA molecules.
Adhesion Promotion in Composite Materials
In industries producing coatings, adhesives, and sealants, this silane is used to improve the bond between an organic resin and an inorganic filler or substrate (like glass fibers or minerals).[1] The silane couples to the inorganic surface, while the octenyl group can co-react with the polymer matrix during curing, creating a robust and moisture-resistant interface.
Experimental Protocol: Silanization of Glass Coverslips for DNA Combing
This protocol describes a validated method for preparing glass surfaces for molecular biology applications.[6][11] The causality behind each step is critical: pristine cleaning is required to expose the maximum number of surface hydroxyl groups for reaction, and curing is necessary to form stable, covalent bonds.
Materials:
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Glass coverslips
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7-Octenyltrimethoxysilane (CAS 52217-57-9)
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Acetone (ACS grade)
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Ethanol (Absolute)
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Potassium hydroxide (KOH)
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Hydrochloric acid (HCl)
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Ultrapure water (18 MΩ·cm)
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Coplin jars or glass beakers
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Nitrogen gas source
-
Oven capable of maintaining 120 °C
Methodology:
-
Substrate Cleaning (Critical Step):
-
Place coverslips in a rack and sonicate for 15 minutes in a 2% aqueous detergent solution.
-
Rinse thoroughly with ultrapure water.
-
Immerse in a 1M KOH solution for 1 hour to etch the surface and expose hydroxyl groups.
-
Rinse extensively with ultrapure water until the pH of the runoff is neutral.
-
Immerse in a 1M HCl solution for 30 minutes to neutralize any remaining base and remove metal ion contaminants.
-
Rinse again extensively with ultrapure water.
-
Dry the coverslips completely under a stream of nitrogen gas or in an oven at 100 °C. The surface must be free of water for the next step.
-
-
Preparation of Silanization Solution:
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In a fume hood, prepare a 2% (v/v) solution of 7-Octenyltrimethoxysilane in 95% ethanol / 5% water. The water is essential to initiate the hydrolysis of the methoxy groups. Alternatively, a 2% solution in anhydrous acetone can be used, relying on atmospheric moisture for hydrolysis.
-
-
Surface Reaction:
-
Immerse the cleaned, dry coverslips into the silanization solution for 5-10 minutes at room temperature. Ensure all surfaces are completely wetted.
-
-
Rinsing and Removal of Excess Silane:
-
Remove the coverslips from the solution and rinse them by dipping sequentially in two separate baths of fresh acetone or ethanol to remove any physisorbed silane.
-
-
Curing:
-
Dry the rinsed coverslips under a stream of nitrogen.
-
Place the coverslips in an oven and bake at 120 °C for 45 minutes. This curing step drives the condensation reaction, forming stable covalent bonds between the silane and the glass and cross-linking the silane layer.
-
-
Storage:
-
After cooling, the functionalized coverslips are ready for use. They should be stored in a clean, dry, dust-free container.
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Safety and Handling
As a chemical intermediate, 7-Octenyltrimethoxysilane requires careful handling in a laboratory setting.
-
Hazards: It is classified as a skin and serious eye irritant.[5][12] Inhalation may cause respiratory tract irritation.[5][12] The material is a combustible liquid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and moisture.[12] The material is sensitive to water, which will cause it to hydrolyze and polymerize.[11][12]
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Fire Safety: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[12] Irritating fumes may develop upon exposure to high temperatures.[12]
Conclusion
7-Octenyltrimethoxysilane (CAS 52217-57-9) is a powerful and versatile molecule for creating robust interfaces between organic and inorganic domains. Its well-understood hydrolysis and condensation chemistry allows for the rational design of functionalized surfaces and composite materials. For researchers in biotechnology, it provides a reliable method for creating hydrophobic surfaces ideal for single-molecule studies, while in materials science, it remains a key component for enhancing the performance and durability of advanced materials. Proper understanding of its reaction mechanisms and adherence to validated protocols are paramount to achieving consistent and effective results in its application.
References
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Gelest, Inc. (n.d.). 7-OCTENYLTRIMETHOXYSILANE, tech. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Octenyltrimethoxysilane. PubChem Compound Database. Retrieved from [Link]
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Gelest, Inc. (n.d.). 7-OCTENYLTRICHLOROSILANE, tech-95 Safety Data Sheet. Retrieved from [Link]
- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
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Evonik Industries. (n.d.). Silanes for Surface Modification. Retrieved from [Link]
- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.
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IOTA Silicone Oil. (n.d.). A Comprehensive Analysis of Silica Surface Modification Technologies. Retrieved from [Link]
- Kleiman, J. I. (2025, January 28).
- Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.
- Schubert, U., et al. (2003, June 12).
- SciSpace. (2023, May 10). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.
- Yusof, F. A., et al. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review. Journal of Adhesion Science and Technology.
- Gelest, Inc. (2015, August 10). CYCLOOCTYLTRIMETHOXYSILANE Safety Data Sheet.
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